molecular formula C10H10ClN3O3 B2459349 (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine CAS No. 338422-87-0

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine

Cat. No.: B2459349
CAS No.: 338422-87-0
M. Wt: 255.66
InChI Key: VVQYIGODFWXBQT-OIGXVCCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is a high-purity chemical reagent intended for research and development purposes exclusively. This compound is of significant interest in organic and medicinal chemistry, particularly as a key synthetic intermediate or precursor in the development of novel nitrogen-containing heterocycles . Its structure, featuring both nitro and imino functional groups, makes it a versatile building block for further chemical transformations, including cyclization reactions to form complex molecular architectures such as imidazolines and tetrahydropyrimidines . The mechanism of action for this compound is application-dependent. In synthetic contexts, it acts as an electrophile due to the electron-deficient nitro-substituted alkene. In potential biochemical applications, its specific target and mechanism would require further investigation. Researchers value this compound for exploring new synthetic methodologies and for its potential in creating libraries of compounds for biological screening. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3/b10-7+,12-6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKNDDZQYZJYMJ-ZZAUNFJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=NC1=CC=C(C=C1)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine typically involves the condensation of 4-chloroaniline with a suitable nitroalkene precursor. One common method includes the following steps:

    Formation of Nitroalkene Precursor: The nitroalkene precursor can be synthesized by the nitration of an appropriate alkene using nitric acid or a nitrating mixture.

    Condensation Reaction: The 4-chloroaniline is then reacted with the nitroalkene precursor under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation Products: Nitroso derivatives, higher oxidation state compounds.

    Reduction Products: Corresponding amines.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s uniqueness lies in its combination of electron-withdrawing (nitro) and electron-donating (methoxy) groups. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison of Key Compounds
Compound Name Key Functional Groups Substituents Molecular Features
(Target) (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine Imino (-NH-), nitro (-NO₂), methoxy (-OCH₃) 4-Chlorophenyl, N-methoxy Planar enamine backbone; potential for hydrogen bonding via imino and nitro groups
(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () Ketone (C=O), methoxyphenyl 4-Chlorophenyl, 4-methoxyphenyl Chalcone skeleton; dihedral angle ~7.14°–56.26° between aromatic rings
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on () Ketone (C=O), p-tolyl 4-Chlorophenyl, p-tolyl Non-planar due to steric hindrance; cytotoxic (IC₅₀: 100 μg/mL)
N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide () Sulfonamide, hydroxyethyl 4-Chlorophenyl, methylamino Flexible side chain; potential for hydrogen bonding via sulfonamide and hydroxyl groups

Electronic and Geometric Properties

  • Planarity : The target compound’s (E)-configuration and conjugated system enhance planarity, similar to chalcones in . However, the nitro group introduces steric and electronic effects distinct from ketones in chalcones.
  • Dihedral Angles: Chalcone analogs () exhibit dihedral angles of 7.14°–56.26° between aromatic rings, affecting π-π stacking. The target compound’s imino and nitro groups may enforce a more rigid planar structure, altering crystallographic packing .

Computational Insights

  • For the target compound, the nitro group would likely create a region of high electron deficiency, influencing reactivity and binding to biological targets .

Biological Activity

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C10H10ClN3O3
  • Molecular Weight : 255.66 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine
  • Canonical SMILES : CONC=C(C=NC1=CC=C(C=C1)Cl)N+[O-]

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base, followed by reaction with methoxyamine hydrochloride. Common solvents include ethanol or methanol, and the reactions are often conducted under reflux conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorophenyl group enhances binding affinity by interacting with hydrophobic pockets in proteins .

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antimicrobial Screening

A study conducted by Pendergrass et al. assessed the efficacy of this compound against enteropathogenic E. coli (EPEC). The compound was tested using a CPG2-reporter assay, showing over 80% inhibition at concentrations as low as 25 μM .

Case Study 2: Anticancer Efficacy

In another investigation focusing on its anticancer potential, the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 μM. Flow cytometry analysis revealed that the compound induced apoptosis in a significant percentage of treated cells .

Comparative Analysis of Biological Activities

Activity Type Tested Strains/Cells IC50/Minimum Inhibitory Concentration Mechanism
AntimicrobialE. coli25 μMMembrane disruption
AnticancerMCF-7 (breast cancer)15 μMApoptosis induction

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